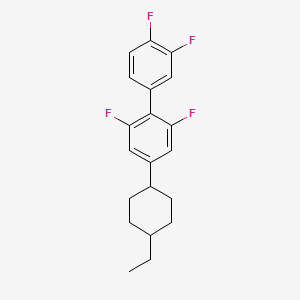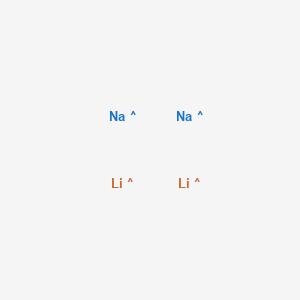![molecular formula C15H20O2S B14282667 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane CAS No. 137846-59-4](/img/structure/B14282667.png)
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane is an organic compound with a complex structure that includes a cyclopentyl ring, a dioxolane ring, and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane typically involves multiple steps, starting with the preparation of the cyclopentyl and dioxolane rings. One common method involves the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the dioxolane ring.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons.
Aplicaciones Científicas De Investigación
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylcyclopentanol: A similar compound with a cyclopentyl ring and a hydroxyl group.
2-Methyl-2-(phenylsulfanyl)propanoic acid: Contains a phenylsulfanyl group and a carboxylic acid group.
Uniqueness
2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a phenylsulfanyl group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
137846-59-4 |
|---|---|
Fórmula molecular |
C15H20O2S |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-methyl-2-(2-phenylsulfanylcyclopentyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H20O2S/c1-15(16-10-11-17-15)13-8-5-9-14(13)18-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 |
Clave InChI |
BDPZJPQYTUKOOR-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2CCCC2SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)





![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)




